N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a fused naphthothiazole core linked to a 4-(propane-2-sulfonyl)phenyl group via an acetamide bridge. This compound shares structural similarities with other acetamide-based heterocycles, such as N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide (CAS: 361160-36-3), which replaces the sulfonylphenyl group with a phenoxybenzamide unit . Chlorinated analogs, such as 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide, highlight the versatility of substitutions on the thiazole nitrogen .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14(2)29(26,27)17-10-7-15(8-11-17)13-20(25)23-22-24-21-18-6-4-3-5-16(18)9-12-19(21)28-22/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGCNGLWBQOSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthothiazole Core: This step involves the cyclization of a naphthalene derivative with a thioamide under acidic conditions.
Acetamide Formation: The final step involves the coupling of the sulfonylated intermediate with 4-aminophenylacetic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.
Biological Research: It is used as a probe to study protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.
Signal Transduction Pathways: It affects various cellular pathways by modulating the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Piperazine-containing derivatives (e.g., compound 16) exhibit lower melting points (~280°C) compared to bulkier sulfonyl-substituted analogs, suggesting differences in crystallinity .
Triazole and Thiadiazole Derivatives
Triazole and thiadiazole-based acetamides exhibit distinct electronic profiles and bioactivity:
- MGH-CP25 : 2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantylphenyl)acetamide features a sulfonated triazole and adamantane group. The sulfonyl-triazole moiety may confer stronger hydrogen-bonding capacity than the propane-2-sulfonyl group in the target compound .
- Compound 16 () : N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide shows antibacterial activity, with IR peaks at 1,664 cm⁻¹ (C=O) and 1,634 cm⁻¹ (acetyl C=O), indicating distinct electronic environments compared to the target compound’s carbonyl (expected ~1,670 cm⁻¹) .
Substituent Effects on Bioactivity
- Nitro Groups: Derivatives like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) exhibit nitro-associated IR peaks at 1,504 cm⁻¹ (asymmetric NO₂), which may enhance redox activity in biological systems .
- Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () show dose-dependent anti-inflammatory effects (10 mg/kg), comparable to diclofenac sodium . This suggests sulfanyl-triazole acetamides as promising leads, though the propane-2-sulfonyl group’s role remains unexplored.
Biological Activity
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and naphthalene moieties. The process often includes:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines to create the thiazole structure.
- Naphthalene Integration : Employing naphthalene derivatives to introduce the naphtho group.
- Acetamide Formation : Reacting the thiazole-naphthalene intermediate with acetic anhydride or acetyl chloride to yield the acetamide derivative.
This synthetic pathway has been optimized in various studies to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and naphthalene structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL |
| Thiazole Derivative B | S. aureus | 16 µg/mL |
| Naphtho-Thiazole C | Pseudomonas aeruginosa | 8 µg/mL |
Enzyme Inhibition
Naphtho-thiazole compounds have been studied for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment . The inhibition potency can be quantified using IC50 values.
Table 2: Inhibition Potency Against BChE
| Compound Name | IC50 (µM) | Inhibition Percentage (%) |
|---|---|---|
| Compound X | 50 | 75 |
| Naphtho-Thiazole Y | 30 | 85 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those similar to this compound. Results indicated that modifications in the side chains significantly influenced activity against Candida albicans and other pathogens .
- Enzyme Inhibition Study : Another study focused on the inhibition of BChE by naphtho-thiazole derivatives. The researchers found that specific substitutions on the naphthalene ring enhanced binding affinity and inhibition efficacy, providing insights into designing more potent inhibitors for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
